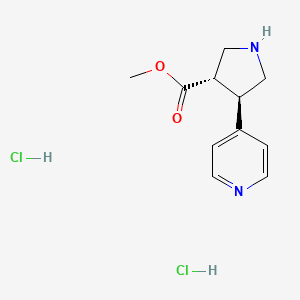

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride, also known as R-MCHA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MCHA is a chiral amine that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

Conversion to Amines via Chemical Synthesis

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride is utilized in chemical synthesis, where it serves as a precursor or intermediate for the formation of amines. Kovavic and Chaudhary (1967) demonstrated that methylcyclohexane could undergo amination to form 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride, showing the potential for similar compounds to be converted into useful amines through chemical synthesis. This process involves hydride abstraction followed by the interaction of the generated cation with a nitrogen-containing nucleophile, highlighting a method for the direct amination of alkanes (Kovavic & Chaudhary, 1967).

Role in Photoluminescence

Complexes incorporating similar amines have been studied for their photophysical properties. Palion-Gazda et al. (2022) investigated Re(I) complexes with remote amine groups, showing strong absorption in the visible region and significant phosphorescence lifetimes in polar solvents. These findings suggest that compounds like this compound could play a role in the development of materials with novel photophysical properties, useful for applications such as photoluminescent markers or in light-emitting devices (Palion-Gazda et al., 2022).

Catalysis and Organic Reactions

The compound's derivatives have potential applications in catalysis and organic reactions. Aggarwal et al. (2003) explored the role of amines in the epoxidation of alkenes, where the protonated form of amines catalyzed the reaction, indicating that similar structures could be utilized as catalysts or activators in various organic transformations. This highlights the versatility of amines in facilitating reactions that are fundamental to organic synthesis and the development of new materials and chemicals (Aggarwal et al., 2003).

Drug Synthesis and Modification

In the pharmaceutical industry, derivatives of such compounds are key in the synthesis and modification of drugs. Masaud et al. (2022) reported on the synthesis of ketamine derivatives via Mannich reactions, demonstrating the utility of amines in creating novel therapeutic agents. This process involves the formation of new chemical entities by reacting amines with other reactants, showcasing the importance of amine derivatives in drug discovery and development (Masaud et al., 2022).

Properties

IUPAC Name |

(1R,6R)-6-methylcyclohex-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-4-2-3-5-7(6)8;/h2-3,6-7H,4-5,8H2,1H3;1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUVTKMNVCYQOO-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC=CC[C@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL](/img/structure/B2643405.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide](/img/structure/B2643406.png)

![1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbonitrile](/img/structure/B2643408.png)

![N-(1-cyanocyclopentyl)-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2643413.png)